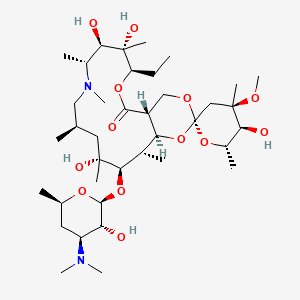
6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C12H12BrN .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 378.7°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has shown promising results in antitumor applications. A study by Murali et al. (2017) synthesized hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles, demonstrating significant in vitro antitumor activity, particularly against the MCF-7 cell line. They identified a pyrimido carbazole compound as a potential therapeutic drug against cancer cell proliferation (Karunanidhi Murali, H. Sparkes, K. Rajendra Prasad, 2017).
Electrophilic Substitution for Antitumor Agents
Haider et al. (2014) explored the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate, leading to the synthesis of new b-fused carbazoles as potential antitumor agents. This process involved transforming the 6-bromo derivative via electrophilic substitution, which was used to prepare various pyridazine- or pyrrole-fused carbazoles (N. Haider, B. Marian, T. Nagel, Mark A. Tarnai, Katharina Tropper, 2014).
Synthesis of Tritium Labeled Carbazoles
Berthelette et al. (2004) synthesized tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole compounds as potent DP receptor antagonists. They achieved high radiochemical purity, suggesting applications in receptor imaging and pharmacological studies (Carl Berthelette, M. Boyd, N. Lachance, Bruno Roy, C. Sturino, J. Scheigetz, R. Zamboni, 2004).
Photophysics of Carbazole Derivatives
Ghosh et al. (2013) investigated the solution phase photophysics of two de novo designed hydrogen bond-sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives. Their study focused on the photophysical characterization of these compounds in different solvents, exploring their potential in fluorescence-based applications (Sujay Ghosh, A. Mitra, C. Saha, S. Basu, 2013).
Antibacterial Evaluation
Selvam et al. (2019) conducted a study on the synthesis and antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole. They synthesized various compounds and demonstrated excellent antibacterial activity, highlighting potential applications in antimicrobial treatments (G. Selvam, M. Murugesan, Sangeetha Uthaikumar, 2019).
Synthesis of Microwave-Assisted Carbazole Derivatives
Chaudhary et al. (2016) focused on the microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives and their anticancer activity. They found that certain synthesized derivatives showed significant activity against the A-549 cell line, indicating potential in cancer treatment (M. Chaudhary, Praveen D Chaudhary, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c1-14(2)6-5-13-11(8-14)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDOXCHFYRVURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C3=C(N2)C=CC(=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208619 | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-93-5 | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)






![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)



